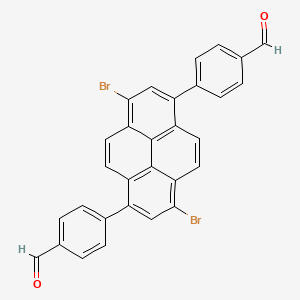

4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde

Description

4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde (CAS: 2375652-83-6) is a brominated pyrene-based aromatic aldehyde monomer widely used in the synthesis of covalent organic frameworks (COFs) and conductive polymers. Its structure features a pyrene core substituted with bromine atoms at the 3 and 8 positions, linked to two benzaldehyde groups at the 1 and 6 positions (Figure 1). This compound is valued for its planar π-conjugated system, which facilitates electronic delocalization, and its bromine substituents, which enhance reactivity in cross-coupling reactions such as Suzuki-Miyaura polymerization .

The compound is commercially available at a price of ¥600.00/克 (as of 2020) and is produced by Suzhou Kaifa New Materials Co., Ltd., with a purity of 97% . Its primary application lies in constructing COFs for optoelectronic devices and energy storage systems due to its thermal stability (decomposition temperature >300°C inferred from analogous pyrene derivatives) and structural rigidity .

Properties

Molecular Formula |

C30H16Br2O2 |

|---|---|

Molecular Weight |

568.3 g/mol |

IUPAC Name |

4-[3,8-dibromo-6-(4-formylphenyl)pyren-1-yl]benzaldehyde |

InChI |

InChI=1S/C30H16Br2O2/c31-27-13-25(19-5-1-17(15-33)2-6-19)21-9-11-24-28(32)14-26(20-7-3-18(16-34)4-8-20)22-10-12-23(27)29(21)30(22)24/h1-16H |

InChI Key |

DITDMFDMVGSRLM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=C3C=CC4=C5C3=C2C=CC5=C(C=C4C6=CC=C(C=C6)C=O)Br)Br |

Origin of Product |

United States |

Biological Activity

4,4'-(3,8-Dibromopyrene-1,6-diyl)dibenzaldehyde is a complex organic compound that has garnered attention for its potential biological activities. This compound is derived from dibromopyrene, a polycyclic aromatic hydrocarbon (PAH), which is known for its environmental persistence and potential toxicity. The incorporation of aldehyde functional groups into the dibromopyrene structure may enhance its reactivity and biological interactions.

The molecular formula of this compound is C₁₆H₁₂Br₂O₂, with a molecular weight of approximately 392.08 g/mol. The presence of two aldehyde groups indicates potential for various chemical reactions, including condensation and redox reactions.

Synthesis

The synthesis of this compound typically involves the bromination of pyrene followed by formylation reactions. This process can be summarized as follows:

- Bromination of Pyrene : Pyrene is treated with bromine in a suitable solvent to yield dibromopyrene derivatives.

- Formylation : The dibromopyrene derivative undergoes formylation using formic acid or other aldehyde sources to introduce the aldehyde functional groups.

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of compounds related to dibromopyrene derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial effects against various strains of bacteria including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Cytotoxicity and Anticancer Activity

Compounds with similar structures have been evaluated for cytotoxic effects against cancer cell lines. Research indicates that certain dibromopyrene derivatives can induce apoptosis in cancer cells while exhibiting low toxicity to normal cells. This selective toxicity makes them promising candidates for anticancer drug development .

Study on Antimicrobial Activity

A study focusing on acylhydrazone derivatives synthesized from various aldehydes showed that compounds with similar structural motifs to this compound exhibited significant antimicrobial activity. The researchers noted that increasing lipophilicity often correlated with enhanced antibacterial properties .

Cytotoxicity Assessment

In another study evaluating the cytotoxic effects of brominated PAHs on cancer cell lines, it was found that certain derivatives could inhibit cell proliferation effectively. These findings suggest that the introduction of specific substituents can modulate the biological activity of PAHs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several factors:

- Bromine Substitution : The presence of bromine atoms enhances lipophilicity and may contribute to increased interaction with biological membranes.

- Aldehyde Functional Groups : These groups are reactive and can participate in various biochemical interactions which may lead to antimicrobial or anticancer activities.

- Molecular Geometry : The planar structure typical of PAHs allows for effective stacking interactions with DNA or proteins.

Comparative Analysis

The following table summarizes the biological activities reported for selected dibromopyrene derivatives:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|

| 1-Bromo-3-pyrenecarboxylic acid | Moderate against MRSA | Low on normal cells | Membrane disruption |

| 3-Bromo-pyrene-1-carboxaldehyde | High against E. coli | Moderate on cancer cells | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Comparison with Similar Compounds

Bromine vs. Hydrogen Substitution

The bromine atoms in the target compound increase molecular weight by ~175.8 g/mol compared to the non-brominated analog (CAS: 2243312-96-9). Bromination reduces solubility in polar solvents (e.g., DMF) due to increased hydrophobicity but enhances reactivity in Ullmann or Buchwald-Hartwig aminations for COF synthesis . In contrast, the non-brominated variant is preferred for solution-processable electrochromic polymers, achieving 67% yield in polycondensation reactions with diaminotriphenylamine .

Ethynyl-Aminophenyl vs. Direct Aminophenyl Functionalization

The ethynyl-linked aminophenyl derivative (CAS: 375652-85-8) exhibits a 21% higher molar extinction coefficient than the target compound due to extended conjugation from ethynyl spacers, making it suitable for light-harvesting applications . The direct aminophenyl analog (CAS: 375652-84-7) lacks this spacer but demonstrates superior proton conductivity (10⁻³ S/cm at 80°C) via hydrogen-bonding networks .

Thienothiophene-Based Monomers

Thieno[3,2-b]thiophene-2,5-dicarbaldehyde (CAS: 37882-75-0) diverges entirely in core structure, replacing pyrene with a sulfur-rich heterocycle. This modification increases electron mobility (up to 2.5 cm²/V·s) but reduces thermal stability (decomposition at ~250°C) .

Commercial and Industrial Relevance

The target compound is priced competitively at ¥600.00/克, with a minimum order quantity of 1 gram, and is stocked by Suzhou Kaifa New Materials Co., Ltd. . Its analogs, such as the ethynyl-aminophenyl derivative, command higher prices (¥851.00/250mg) due to complex synthesis involving Sonogashira couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.